Reduced Lipophilicity (XLogP3) Relative to N-Aryl Analog Confers Advantage in Aqueous Solubility-Prone Lead Optimization
The target compound exhibits a PubChem-computed XLogP3 of 0.6, which is 0.4 log units lower than the N-(2-methylphenyl) analog (CAS 1396872-71-1, XLogP3 = 1.0) and approximately 1.4 log units lower than the N-benzhydryl analog (CAS 1351660-53-1, estimated XLogP3 ≈ 2.0 based on fragment addition) [1][2]. This reduction corresponds to a theoretical ~2.5-fold higher aqueous solubility per log unit, positioning the tert-butyl variant closer to the optimal lipophilicity range (LogD 1–3) for oral small-molecule leads [3].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | N-(2-methylphenyl) analog: XLogP3 = 1.0; N-benzhydryl analog: XLogP3 ≈ 2.0 (estimated by fragment addition) |
| Quantified Difference | ΔXLogP3 = -0.4 vs. N-(2-methylphenyl); ΔXLogP3 ≈ -1.4 vs. N-benzhydryl analog |
| Conditions | Values computed by XLogP3 3.0 (PubChem release 2021.05.07); no experimental logP data available. |
Why This Matters
Lower lipophilicity is directly correlated with reduced off-target binding and improved developability indices; procurement of the tert-butyl variant provides a measurable advantage when the synthesis aims at early-stage leads requiring balanced solubility.
- [1] PubChem. Computed Properties: XLogP3 for CID 71789628 (target) and CID 6206038 (N-(2-methylphenyl) analog). National Center for Biotechnology Information. Accessed Apr 2026. View Source
- [2] Kuujia.com. 7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide. Computed Properties: XLogP3 = 1.0. Accessed Apr 2026. View Source
- [3] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Review; supports logP-solubility relationship). View Source
